7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Pharmaceutical impurity profiling LC-MS/MS method development Tofacitinib quality control

Specifically characterized as Tofacitinib Impurity 36, this 7-tosyl-4-oxo reference standard (MW 289.31 g/mol) is structurally distinct from the 4-chloro-7-tosyl intermediate (MW 307.76), ensuring unambiguous LC-MS/MS identification. Supplied with full CoA (1H-NMR, HRMS, HPLC ≥98%), it serves as a retention time marker and mass calibrant for ICH Q3A ≤0.1% impurity threshold compliance. Supports ANDA submission qualification, stability-indicating HPLC methods, and process optimization for tosyl deprotection efficiency in Tofacitinib synthesis.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31 g/mol
Cat. No. B13062355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Molecular FormulaC13H11N3O3S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CNC3=O
InChIInChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17)
InChIKeyTWLRJQMOYGGOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 2250241-69-9): Chemical Identity and Procurement-Relevant Context


7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 2250241-69-9, molecular formula C13H11N3O3S, molecular weight 289.31 g/mol) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. It is primarily recognized as Tofacitinib Impurity 36, a process-related impurity arising during the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib [1]. The compound features a 4-oxo group on the pyrimidine ring and a tosyl (4-methylbenzenesulfonyl) protecting group at the N-7 position, which distinguishes it from the 4-chloro-7-tosyl intermediate more commonly employed in Tofacitinib manufacturing . Its availability as a characterized reference standard supports analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development [2].

Why Generic Substitution of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Is Inadequate for Analytical and Synthetic Applications


The substitution of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with structurally related pyrrolo[2,3-d]pyrimidine derivatives is not straightforward. The presence of the N-7 tosyl group imparts a specific molecular weight (289.31 g/mol) and characteristic mass spectrometric fragmentation pattern that is distinct from both the untosylated core scaffold (e.g., 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, MW ~149 g/mol) and the 4-chloro-7-tosyl intermediate (MW 307.76 g/mol) . This differentiation is critical for accurate LC-MS/MS-based impurity identification and quantification in Tofacitinib drug substance and drug product, where regulatory guidelines require specific impurity markers rather than generic class-level proxies [1]. Furthermore, the 4-oxo functional group confers distinct reactivity compared to the 4-chloro or 4-amino analogs, making the compound unsuitable for substitution in synthetic routes where the tosylated 4-oxo intermediate is required for specific transformations .

Quantitative Differentiation of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one versus Comparator Compounds


Exact Mass Distinction from the Key Synthetic Intermediate 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

The target compound (7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one) has a molecular weight of 289.31 g/mol (C13H11N3O3S) . This is 18.45 g/mol lower than the analogous 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (MW 307.76 g/mol, C13H10ClN3O2S), the primary synthetic intermediate for Tofacitinib . The absence of the chlorine atom and the presence of a carbonyl group in the target compound result in a distinct exact mass, enabling unequivocal identification in high-resolution mass spectrometry (HRMS) analyses where both impurities may co-elute [1].

Pharmaceutical impurity profiling LC-MS/MS method development Tofacitinib quality control

Purity Specification for Reference Standard Use versus Technical-Grade Comparator

Commercially available 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is supplied at a certified purity of ≥98% (HPLC) . In contrast, the structurally related 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, while also available at 98% purity , is primarily marketed as a bulk synthetic reagent rather than a fully characterized reference standard with a comprehensive Certificate of Analysis (CoA) that includes 1H-NMR, MS, HPLC, and IR data . The target compound is provided with detailed characterization data compliant with regulatory guidelines, making it directly suitable for use as an analytical reference standard in Abbreviated New Drug Application (ANDA) submissions .

Reference standard procurement HPLC purity Pharmaceutical analytical method validation

Process-Specific Impurity Marker: Differentiation from Generic Pyrrolo[2,3-d]pyrimidine Impurities

Among the eleven major related substances identified in Tofacitinib citrate by Wu et al. (2017), seven-tosylated impurities were detected as process-related substances stemming from the tosyl protection/deprotection steps in the synthetic route [1]. The target compound, as the 4-oxo-7-tosyl derivative, serves as a specific marker for incomplete conversion or deprotection failure at the 4-position during the synthesis of Tofacitinib from 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine . In contrast, the majority of Tofacitinib degradation products (e.g., Amide-TOFT, Dihydro-TOFT, Descyanoacetyl-TOFT) are non-tosylated and arise from post-deprotection degradation pathways [2]. The target impurity is thus uniquely informative for monitoring the efficiency of the tosyl removal step, a critical quality attribute not captured by non-tosylated impurity markers.

Synthetic process optimization Tofacitinib manufacturing Impurity fate mapping

Pricing Benchmark for Procurement Planning: Target Compound vs. 4-Chloro Analog

As of 2025, the target compound is available from Fujifilm Wako at approximately JPY 107,500 per gram (JPY 280,000 per 100 mg) . In comparison, the 4-chloro-7-tosyl intermediate is offered at approximately EUR 102 per gram (EUR 174 per 5 g) by CymitQuimica , reflecting a roughly 50- to 100-fold price differential per unit mass. This premium reflects the additional purification, full characterization (1H-NMR, 13C-NMR, HRMS, HPLC, TGA), and regulatory documentation provided with the target compound, positioning it as a high-value reference standard rather than a bulk synthetic reagent.

Reference standard cost analysis Laboratory procurement Tofacitinib impurity budgeting

Optimal Application Scenarios for 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development for Tofacitinib Impurity Profiling

The compound's distinct molecular weight (289.31 g/mol) and comprehensive characterization data package make it an ideal system suitability standard for LC-MS/MS methods targeting tosylated process impurities in Tofacitinib . Its use as a retention time marker and mass calibration standard enables laboratories to achieve the ≤0.1% impurity threshold required by ICH Q3A guidelines for unspecified impurities [1].

Synthetic Process Optimization: Tosyl Deprotection Efficiency Monitoring

As a specific marker for incomplete 4-chloro displacement and tosyl deprotection, the target compound enables process chemists to quantify the efficiency of the final deprotection step in Tofacitinib synthesis . Spiking experiments with the characterized reference standard allow accurate determination of residual tosylated impurity levels, guiding reaction condition optimization to minimize this critical quality attribute [2].

Regulatory ANDA Submission: Impurity Reference Standard Qualification

The availability of a fully characterized reference standard with CoA documentation (1H-NMR, HRMS, HPLC purity ≥98%) supports the qualification of this impurity for ANDA submissions, meeting the FDA requirement for identification of any impurity present at ≥0.10% in the drug substance [3]. This contrasts with the 4-chloro intermediate, which is typically not supplied with regulatory-grade documentation .

Stability-Indicating Method Validation under ICH Q1A(R2) Stress Conditions

The target compound can serve as a system suitability marker in stability-indicating HPLC methods, particularly for forced degradation studies where tosylated process impurities must be resolved from degradation products such as Amide-TOFT and Dihydro-TOFT [4]. Its distinct retention characteristics under the reversed-phase conditions described by Wu et al. (C18 column, ammonium acetate/acetonitrile gradient) ensure adequate resolution from non-tosylated degradation products [5].

Quote Request

Request a Quote for 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.